molecular formula C15H20FNO B8445374 2-Fluoro-4-octyloxybenzonitrile

2-Fluoro-4-octyloxybenzonitrile

Cat. No.: B8445374
M. Wt: 249.32 g/mol
InChI Key: FXZLOMPYQYQRNH-UHFFFAOYSA-N
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Description

2-Fluoro-4-octyloxybenzonitrile is a fluorinated benzonitrile derivative characterized by a fluorine atom at the 2-position and an octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. While direct data on this compound is absent in the provided evidence, its structural analogs and synthesis pathways suggest it is likely used as an intermediate in liquid crystal materials, leveraging the mesogenic properties imparted by the elongated alkoxy chain . The octyloxy group enhances lipophilicity and solubility in non-polar matrices, while the fluorine atom modulates electronic properties, affecting dipole interactions and thermal stability.

Properties

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

2-fluoro-4-octoxybenzonitrile

InChI

InChI=1S/C15H20FNO/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-17)15(16)11-14/h8-9,11H,2-7,10H2,1H3

InChI Key

FXZLOMPYQYQRNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2-Fluoro-4-octyloxybenzonitrile with structurally related fluorinated benzonitriles is provided below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Fluoro-4-hydroxybenzonitrile -F (2), -OH (4) 137.11 Planar structure; hydrogen bonding; liquid crystal intermediate
4-Fluorobenzonitrile -F (4), -CN (1) 121.11 Higher bp (188°C at 750 mmHg); simpler analog
2-Fluoro-4-(4-fluorophenyl)benzonitrile -F (2), -C₆H₄F (4) 215.20 Biphenyl structure; rigidity for mesophase stability
2-Fluoro-4-(trifluoromethyl)benzonitrile -F (2), -CF₃ (4) 189.11 Strong electron-withdrawing effect; altered reactivity
2-Fluoro-5-formylbenzonitrile -F (2), -CHO (5) 149.12 Formyl group enables further derivatization
This compound -F (2), -O-C₈H₁₇ (4) ~265.30 (estimated) Enhanced lipophilicity; mesogenic potential (inferred) N/A

Key Differences and Implications

Substituent Position and Chain Length :

  • The octyloxy group in this compound provides superior solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy in ) or polar groups (-OH, -CHO). This is critical for liquid crystal applications requiring phase stability over a wide temperature range .
  • Compared to 2-Fluoro-4-(4-fluorophenyl)benzonitrile, the octyloxy chain introduces flexibility, whereas the biphenyl group in the latter increases rigidity and melting point .

Electronic Effects: The trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzonitrile () strongly withdraws electrons, reducing nucleophilic reactivity at the nitrile group.

Thermal Properties :

  • 4-Fluorobenzonitrile () has a boiling point of 188°C, while analogs with longer chains (e.g., octyloxy) likely exhibit higher boiling points due to increased molecular weight and van der Waals interactions.

Applications :

  • Hydroxy and methoxy derivatives () are intermediates for esterification or etherification, whereas the octyloxy derivative may directly function in liquid crystal matrices without further modification .

Research Findings and Data Gaps

  • Synthetic Pathways : indicates that 2-Fluoro-4-hydroxybenzonitrile is used to synthesize alkoxybenzoates (e.g., hexadecyloxy analogs), suggesting analogous routes for this compound via nucleophilic substitution .
  • Safety and Handling : Fluorinated benzonitriles often exhibit toxicity (e.g., 4-Fluorobenzonitrile is labeled as a "劇物" [hazardous substance] in ), implying similar precautions are necessary for the octyloxy variant .
  • Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and mesogenic behavior are unavailable in the evidence, necessitating extrapolation from analogs.

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